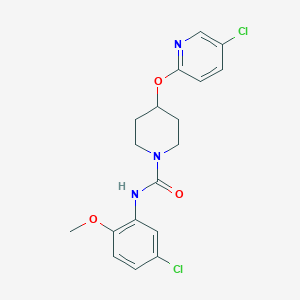
N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19Cl2N3O3 and its molecular weight is 396.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms, and relevant case studies while providing a comprehensive overview of the existing literature.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen.
- Carboxamide functional group : Enhances solubility and biological activity.
- Halogenated aromatic moieties : Contributes to its interaction with biological targets.
The systematic name reflects its diverse functional groups, which are crucial for its pharmacological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Oncogenic Pathways : Similar compounds have shown efficacy against mutant forms of KRAS, a common oncogene in various cancers. This suggests that the compound may inhibit specific protein targets involved in cancer progression.
- Protein-Protein Interaction Modulation : The compound's ability to interact with specific receptors or enzymes may modulate cellular pathways critical for tumor growth. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to assess binding affinities.
- Synergistic Effects with Other Agents : Studies have indicated that when combined with established chemotherapeutics, such as doxorubicin, compounds with similar structures can enhance cytotoxic effects against cancer cell lines .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Inhibition of KRAS Mutants
A study demonstrated that compounds structurally related to this compound effectively inhibited mutant KRAS proteins in vitro, leading to reduced cell viability in cancer cell lines harboring these mutations. This highlights the potential of the compound as a targeted therapeutic agent in KRAS-driven cancers.
Case Study 2: Combination Therapy
In vitro studies showed that when combined with doxorubicin, this compound exhibited a significant synergistic effect on MCF-7 and MDA-MB-231 breast cancer cell lines. The combination resulted in enhanced apoptosis and cell death compared to either agent alone, suggesting a promising avenue for combination therapies in breast cancer treatment .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-25-16-4-2-12(19)10-15(16)22-18(24)23-8-6-14(7-9-23)26-17-5-3-13(20)11-21-17/h2-5,10-11,14H,6-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRHVMILDPPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














